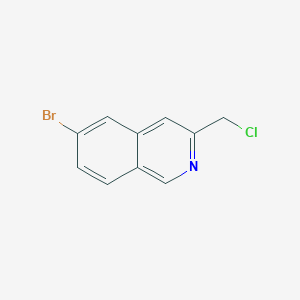

6-Bromo-3-(chloromethyl)isoquinoline

Description

Significance of the Isoquinoline (B145761) Scaffold in Contemporary Chemical Research

The isoquinoline framework is a privileged structure in drug discovery, forming the core of numerous natural products and synthetic pharmaceuticals. nih.govbenthamdirect.com This significance stems from its ability to interact with a variety of biological targets, leading to a broad spectrum of pharmacological activities. wisdomlib.org Isoquinoline derivatives have demonstrated efficacy as anticancer, antimicrobial, anti-inflammatory, and antiviral agents, among others. wisdomlib.orgamerigoscientific.com

Many isoquinoline alkaloids, which are naturally occurring compounds, have been utilized in traditional medicine for their therapeutic properties. amerigoscientific.comwikipedia.org Modern research continues to build upon this historical foundation, employing advanced synthetic methodologies to create novel isoquinoline derivatives with enhanced potency and selectivity. nih.gov The planar nature of the isoquinoline ring system allows for diverse substitution patterns, enabling chemists to fine-tune the molecule's steric and electronic properties to optimize its biological activity. nbinno.com

The following table provides a summary of the diverse applications of the isoquinoline scaffold in various research fields:

| Field of Application | Examples of Activities/Uses |

|---|---|

| Medicinal Chemistry | Anticancer, antimicrobial, anti-inflammatory, antiviral, antihypertensive, anesthetics. wikipedia.orgwisdomlib.orgamerigoscientific.com |

| Natural Products | Core structure of numerous alkaloids like morphine, codeine, and berberine. wikipedia.orgnih.gov |

| Materials Science | Used in the manufacture of dyes, paints, and as corrosion inhibitors. wikipedia.org |

| Agrochemicals | Utilized in the development of insecticides and fungicides. wikipedia.org |

Overview of Halogenated and Alkyl-Substituted Isoquinoline Derivatives in Academic Contexts

The introduction of halogen atoms and alkyl groups onto the isoquinoline scaffold significantly influences its physicochemical properties and reactivity. Halogenation, the process of introducing one or more halogen atoms, can alter the electron distribution within the aromatic system, impact lipophilicity, and provide a handle for further functionalization through cross-coupling reactions. nih.gov For instance, bromo-substituted isoquinolines are valuable intermediates in the synthesis of more complex molecules via reactions such as the Suzuki and Sonogashira couplings.

Alkyl-substituted isoquinolines, on the other hand, can enhance the steric bulk of the molecule and influence its binding affinity to biological targets. researchgate.net The position and nature of the alkyl substituent can be critical in determining the pharmacological profile of the derivative. The combination of halogen and alkyl substituents on the isoquinoline core creates a diverse chemical space for the exploration of structure-activity relationships (SAR).

Research Trajectory of 6-Bromo-3-(chloromethyl)isoquinoline within N-Heterocyclic Chemistry

While specific research exclusively focused on this compound is not extensively documented in publicly available literature, its chemical structure suggests a significant role as a versatile intermediate in N-heterocyclic chemistry. The presence of two distinct halogen atoms at different positions on the isoquinoline core, along with a reactive chloromethyl group, makes it a highly valuable building block for the synthesis of a wide range of polysubstituted isoquinoline derivatives.

The bromo group at the 6-position can serve as a synthetic handle for the introduction of various functional groups through metal-catalyzed cross-coupling reactions. The chloromethyl group at the 3-position is a reactive electrophile, susceptible to nucleophilic substitution, allowing for the facile introduction of a variety of side chains containing oxygen, nitrogen, or sulfur nucleophiles.

The research trajectory of compounds like this compound is therefore intrinsically linked to the broader effort of synthesizing novel and complex isoquinoline derivatives for applications in drug discovery and materials science. The strategic placement of the bromo and chloromethyl groups allows for a stepwise and regioselective functionalization of the isoquinoline scaffold, providing access to a diverse library of compounds for biological screening and materials testing. The synthesis of such a molecule would likely involve multi-step synthetic sequences, potentially starting from simpler isoquinoline precursors and introducing the desired functional groups through established organic transformations.

Structure

3D Structure

Properties

Molecular Formula |

C10H7BrClN |

|---|---|

Molecular Weight |

256.52 g/mol |

IUPAC Name |

6-bromo-3-(chloromethyl)isoquinoline |

InChI |

InChI=1S/C10H7BrClN/c11-9-2-1-7-6-13-10(5-12)4-8(7)3-9/h1-4,6H,5H2 |

InChI Key |

ARLVTCTYHDVKEO-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=CN=C(C=C2C=C1Br)CCl |

Origin of Product |

United States |

Reactivity and Transformational Chemistry of 6 Bromo 3 Chloromethyl Isoquinoline

Reactions Involving the Chloromethyl Group

The chloromethyl group (-CH₂Cl) attached to the isoquinoline (B145761) ring at the 3-position is a reactive benzylic halide. The chlorine atom can be readily displaced by a wide range of nucleophiles, and the methylene (B1212753) group can undergo both reduction and oxidation.

The carbon atom of the chloromethyl group is electrophilic and readily undergoes nucleophilic substitution reactions (Sₙ2). This is a common pathway for introducing a variety of functional groups. A notable example is the reaction with primary or secondary amines to form the corresponding aminomethylisoquinolines. chemguide.co.ukyoutube.com This reaction typically proceeds by the lone pair of electrons on the nitrogen atom of the amine attacking the electrophilic carbon of the chloromethyl group, leading to the displacement of the chloride ion. chemguide.co.uk

The reaction with ammonia, for instance, would yield (6-bromo-3-isoquinolinyl)methanamine. Further reaction of this primary amine with another molecule of 6-bromo-3-(chloromethyl)isoquinoline can lead to the formation of secondary and tertiary amines. chemguide.co.uk To favor the formation of the primary amine, a large excess of the nucleophile (ammonia or amine) is typically used.

While specific examples for this compound are not extensively documented in publicly available literature, the reactivity is analogous to other benzylic halides. The general conditions for such reactions often involve reacting the chloromethyl compound with an excess of the amine in a suitable solvent at room or elevated temperatures. nih.gov

Table 1: Representative Nucleophilic Substitution Reactions with Amines

| scienceNucleophile | bubble_chartExpected Product | articleReaction Conditions |

|---|---|---|

| Ammonia (NH₃) | (6-Bromo-3-isoquinolinyl)methanamine | Excess NH₃ in a solvent like ethanol (B145695) or methanol |

| Dimethylamine ((CH₃)₂NH) | N-((6-Bromo-3-isoquinolinyl)methyl)-N-methylmethanamine | Excess dimethylamine, often with a base to neutralize HCl |

| Aniline (B41778) (C₆H₅NH₂) | N-((6-Bromo-3-isoquinolinyl)methyl)aniline | Heating with aniline in a polar aprotic solvent |

The reaction of this compound with a tertiary amine leads to the formation of a quaternary ammonium (B1175870) salt. mdpi.com In this reaction, the nitrogen atom of the tertiary amine acts as the nucleophile, displacing the chloride ion. youtube.com This process, known as quaternization, results in a positively charged nitrogen atom covalently bonded to four carbon atoms, with the chloride ion acting as the counter-ion. mdpi.com

These quaternary ammonium compounds are of interest due to their potential biological activities. mdpi.com The reaction is typically carried out by mixing the chloromethylisoquinoline with the tertiary amine in a suitable solvent. The resulting quaternary ammonium salt often precipitates from the reaction mixture and can be isolated by filtration.

Table 2: Formation of Quaternary Ammonium Salts

| scienceTertiary Amine | bubble_chartExpected Quaternary Ammonium Salt | articleGeneral Reaction Conditions |

|---|---|---|

| Trimethylamine ((CH₃)₃N) | 6-Bromo-3-(((trimethylammonio)methyl)isoquinolinium chloride | Reaction in a solvent like acetonitrile (B52724) or THF at room temperature |

| Pyridine (B92270) (C₅H₅N) | 6-Bromo-3-((1-pyridinio)methyl)isoquinolinium chloride | Heating in pyridine as both reactant and solvent |

The reactive nature of the chloromethyl group allows it to participate in intramolecular cyclization reactions if a suitable nucleophile is present elsewhere in the molecule or in a molecule attached to the isoquinoline core. For instance, if a nucleophilic group such as a hydroxyl or amino group is introduced at an appropriate position on a side chain attached to the isoquinoline, it can undergo an intramolecular Sₙ2 reaction with the chloromethyl group to form a new heterocyclic ring.

The chloromethyl group can undergo both reduction and oxidation to yield other functional groups.

Reduction : The chloromethyl group can be reduced to a methyl group. This can be achieved through various methods, including catalytic hydrogenation (e.g., using H₂ gas with a palladium on carbon catalyst) or with reducing agents like lithium aluminum hydride. This transformation would yield 6-bromo-3-methylisoquinoline (B2874946).

Oxidation : The chloromethyl group can be oxidized to an aldehyde or a carboxylic acid. Oxidation to the aldehyde (6-bromo-3-isoquinolinecarboxaldehyde) can be achieved using reagents like N-methylmorpholine N-oxide (NMO) with a catalytic amount of tetrapropylammonium (B79313) perruthenate (TPAP), or through the Sommelet reaction. Further oxidation to the carboxylic acid (6-bromo-3-isoquinolinecarboxylic acid) can be accomplished using stronger oxidizing agents like potassium permanganate (B83412) or chromic acid.

Reactions Involving the Bromo-Substituent

The bromine atom at the C6 position of the isoquinoline ring is a versatile handle for introducing molecular diversity, primarily through metal-catalyzed cross-coupling reactions.

The bromo group at the C6 position is well-suited for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. nih.govresearchgate.net This reaction involves the coupling of the bromo-substituted isoquinoline with an organoboron compound, typically a boronic acid or a boronate ester, in the presence of a palladium catalyst and a base. researchgate.net

The Suzuki coupling is a powerful tool for forming carbon-carbon bonds and allows for the introduction of a wide range of aryl, heteroaryl, vinyl, or alkyl groups at the C6 position of the isoquinoline core. nih.gov The choice of catalyst, ligand, base, and solvent is crucial for achieving high yields and can be optimized for specific substrates. researchgate.net

Table 3: Representative Suzuki Cross-Coupling Reactions

| scienceBoronic Acid/Ester | bubble_chartExpected Product | articleTypical Catalytic System |

|---|---|---|

| Phenylboronic acid | 3-(Chloromethyl)-6-phenylisoquinoline | Pd(PPh₃)₄, Na₂CO₃, Toluene/Ethanol/Water |

| 4-Methoxyphenylboronic acid | 3-(Chloromethyl)-6-(4-methoxyphenyl)isoquinoline | Pd(dppf)Cl₂, K₂CO₃, Dioxane/Water |

| 2-Thiopheneboronic acid | 3-(Chloromethyl)-6-(2-thienyl)isoquinoline | Pd(OAc)₂, SPhos, K₃PO₄, Toluene |

Directed Lithiation and Subsequent Electrophilic Quenching

Directed ortho-metalation (DoM) is a powerful synthetic strategy for the functionalization of aromatic and heteroaromatic systems. semanticscholar.orgwikipedia.org In theory, the bromine atom at the C6 position of the isoquinoline ring could act as a directing group for lithiation at the C5 or C7 positions. Alternatively, the nitrogen atom of the isoquinoline ring can direct lithiation to the C1 or C3 positions. semanticscholar.org However, without experimental studies on this compound, the regioselectivity of such a reaction remains speculative.

The process would involve the use of a strong organolithium base, such as n-butyllithium or lithium diisopropylamide (LDA), to deprotonate a specific position on the isoquinoline ring. semanticscholar.org The resulting lithiated intermediate could then be quenched with various electrophiles to introduce new functional groups.

Table 1: Hypothetical Directed Lithiation and Electrophilic Quenching of this compound

| Position of Lithiation | Electrophile (E+) | Potential Product |

| C5 or C7 | CO2 then H+ | Carboxylic acid derivative |

| C5 or C7 | (CH3)3SiCl | Trimethylsilyl derivative |

| C1 | RCHO | Secondary alcohol derivative |

| C1 | R2CO | Tertiary alcohol derivative |

Note: This table is purely illustrative of potential outcomes based on general principles of directed lithiation and does not represent experimentally verified results for this compound.

Nucleophilic Aromatic Substitution on Brominated Isoquinoline Cores

Nucleophilic aromatic substitution (SNA) is a fundamental reaction for the modification of aryl halides. libretexts.orgyoutube.com The bromine atom at the C6 position of this compound is, in principle, susceptible to displacement by a variety of nucleophiles. The reactivity of the C-Br bond in SNA reactions is influenced by the electronic nature of the aromatic system. youtube.com The electron-withdrawing effect of the isoquinoline nitrogen atom could potentially activate the C6 position towards nucleophilic attack.

Common nucleophiles used in such reactions include alkoxides, amides, and thiolates. The reaction typically proceeds via an addition-elimination mechanism involving a Meisenheimer intermediate. libretexts.org

Table 2: Potential Nucleophilic Aromatic Substitution Reactions on this compound

| Nucleophile | Reagent Example | Potential Product |

| Alkoxide | Sodium methoxide (B1231860) (NaOCH3) | 6-Methoxy-3-(chloromethyl)isoquinoline |

| Amine | Ammonia (NH3) | 6-Amino-3-(chloromethyl)isoquinoline |

| Thiolate | Sodium thiophenoxide (NaSPh) | 6-(Phenylthio)-3-(chloromethyl)isoquinoline |

Note: This table outlines potential transformations based on established nucleophilic aromatic substitution chemistry and does not reflect documented reactions for the specific substrate .

Dual Reactivity and Chemoselectivity Considerations

The structure of this compound presents two distinct reactive sites: the C-Br bond on the aromatic ring and the C-Cl bond of the chloromethyl group. This dual reactivity offers opportunities for selective functionalization and the construction of more complex molecules.

Selective Functionalization Protocols for Differential Reactivity

Achieving chemoselectivity would depend on the careful choice of reagents and reaction conditions. The chloromethyl group is susceptible to nucleophilic substitution (an SN2 type reaction), while the aryl bromide can undergo reactions such as cross-coupling or nucleophilic aromatic substitution.

For instance, a soft nucleophile might preferentially react at the more electrophilic benzylic carbon of the chloromethyl group, while a transition metal-catalyzed cross-coupling reaction could be employed to selectively functionalize the C-Br bond.

Cascade and Tandem Reactions Exploiting Both Reactive Centers

The presence of two reactive centers in this compound could theoretically be exploited in cascade or tandem reactions. Such a process would involve a sequence of reactions occurring in a single pot, where the initial transformation at one site triggers a subsequent reaction at the other. For example, an initial nucleophilic substitution at the chloromethyl group could introduce a functionality that then participates in an intramolecular reaction with the bromo-substituted position. However, no such cascade or tandem reactions involving this specific compound have been reported in the literature.

Applications of 6 Bromo 3 Chloromethyl Isoquinoline As a Synthetic Building Block

Precursor in the Construction of Complex Heterocyclic Architectures

The unique structural features of 6-Bromo-3-(chloromethyl)isoquinoline render it an important starting material for the synthesis of intricate heterocyclic systems. The isoquinoline (B145761) nucleus itself is a common motif in numerous natural products and pharmacologically active compounds. The strategic placement of the bromo and chloromethyl substituents provides synthetic handles for further elaboration into more complex structures.

While direct intramolecular reactions of this compound to form fused or bridged systems are not extensively documented in readily available literature, its structure is amenable to such transformations. The general principles of forming these complex architectures often involve intramolecular cyclization reactions. For instance, the chloromethyl group can be converted to a longer side chain containing a nucleophile or a diene, which could then undergo an intramolecular Diels-Alder reaction to form a bridged bicyclic system. masterorganicchemistry.commasterorganicchemistry.comyoutube.comyoutube.com The formation of fused polycyclic systems could be envisioned through multi-step sequences involving the functionalization of both the chloromethyl group and the bromo-substituted ring, followed by a final ring-closing reaction.

The following table outlines a hypothetical reaction scheme for the synthesis of a fused polycyclic system starting from this compound.

| Step | Reactant | Reagent | Product | Reaction Type |

| 1 | This compound | Nucleophile (e.g., NaN3) | 3-(Azidomethyl)-6-bromoisoquinoline | Nucleophilic Substitution |

| 2 | 3-(Azidomethyl)-6-bromoisoquinoline | Alkyne | Triazole-containing isoquinoline | Click Chemistry |

| 3 | Triazole-containing isoquinoline | Palladium catalyst | Fused polycyclic system | Intramolecular C-H activation/cyclization |

The utility of this compound as a precursor for other N-heterocycles is more established. The synthesis of pyrrolo[2,1-a]isoquinolines, a class of compounds with significant biological activity, can be achieved through a 1,3-dipolar cycloaddition reaction. clockss.orgnih.govrsc.orgnih.govcrossref.org In this approach, the isoquinoline nitrogen is first quaternized by the chloromethyl group of another molecule or a similar electrophile to form an isoquinolinium salt. In the presence of a base, this salt can eliminate HCl to generate an isoquinolinium ylide, which then undergoes a [3+2] cycloaddition with a suitable dipolarophile, such as an activated alkyne or alkene, to construct the pyrrolo[2,1-a]isoquinoline (B1256269) skeleton. nih.gov

For the synthesis of thiazolo[5,4-c]isoquinolines, a potential route involves the conversion of the 3-chloromethyl group to a nitrile, followed by further transformations to introduce the thiazole (B1198619) ring. A known method for the synthesis of the thiazolo[5,4-c]isoquinoline scaffold starts from 4-amino-3-thiocyano-isoquinoline. doi.org This intermediate could potentially be accessed from this compound through a series of functional group interconversions.

The reactivity of the chloromethyl group at the 3-position makes this compound a valuable intermediate for the synthesis of a variety of 3-substituted isoquinoline derivatives. rsc.org The chlorine atom can be readily displaced by a wide range of nucleophiles, allowing for the introduction of diverse functional groups. For instance, reaction with amines, alcohols, thiols, and carbanions can lead to the corresponding amino, ether, thioether, and alkyl/aryl substituted isoquinolines, respectively. Furthermore, the bromine atom at the 6-position can participate in transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, to introduce aryl, vinyl, and alkynyl substituents. nih.govorganic-chemistry.org This orthogonal reactivity allows for a stepwise and controlled diversification of the isoquinoline scaffold.

The following table provides examples of nucleophilic substitution reactions at the 3-chloromethyl position.

| Nucleophile | Product Functional Group |

| R-NH2 (Amine) | -CH2-NH-R |

| R-OH (Alcohol) | -CH2-O-R |

| R-SH (Thiol) | -CH2-S-R |

| R-MgBr (Grignard) | -CH2-R |

Role in Medicinal Chemistry-Oriented Synthesis

In the realm of medicinal chemistry, the isoquinoline core is considered a "privileged scaffold" due to its prevalence in a multitude of biologically active compounds. nih.gov The bromo and chloromethyl functionalities of this compound provide convenient handles for the synthesis of novel derivatives with potential therapeutic applications.

The concept of combinatorial chemistry and diversity-oriented synthesis (DOS) aims to rapidly generate large collections of structurally diverse small molecules for high-throughput screening to identify new drug leads. nih.govrsc.orgbroadinstitute.orgrsc.orguniroma1.it this compound is an excellent starting point for the construction of such compound libraries. Its two distinct reactive sites allow for the parallel introduction of a wide variety of building blocks. For example, a library of compounds can be synthesized by reacting this compound with a set of different amines to functionalize the 3-position, followed by a Suzuki coupling with a diverse set of boronic acids at the 6-position. This approach can quickly generate a large number of unique molecules with varied stereochemistry and pharmacophoric features.

The structural motif of a halogenated and functionalized quinoline (B57606) or isoquinoline is present in several complex pharmaceutical agents. For instance, a related compound, 6-bromo-3-chlorophenylmethyl-2-methoxy-quinoline, is a key intermediate in the synthesis of TMC-207 (Bedaquiline), a diarylquinoline-based drug used for the treatment of multidrug-resistant tuberculosis. google.com While this is a quinoline and not an isoquinoline, the synthetic strategies employed highlight the importance of such halogenated and functionalized heterocyclic building blocks. The 6-bromo and 3-chloromethyl groups on the isoquinoline ring of the title compound serve as crucial reactive sites for the step-wise assembly of more complex and biologically active molecules. This strategic functionalization allows medicinal chemists to systematically build up molecular complexity and fine-tune the pharmacological properties of the target compounds.

Spectroscopic and Analytical Methods for Structural Elucidation of 6 Bromo 3 Chloromethyl Isoquinoline and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of organic molecules. Through ¹H NMR and ¹³C NMR, along with two-dimensional techniques like COSY, HSQC, and HMBC, a complete and unambiguous assignment of all protons and carbons in the 6-Bromo-3-(chloromethyl)isoquinoline structure can be achieved.

¹H NMR Spectroscopy: The ¹H NMR spectrum provides information about the chemical environment, number, and connectivity of protons. For the isoquinoline (B145761) core, aromatic protons typically resonate in the downfield region (δ 7.0-9.5 ppm). The protons on the isoquinoline ring system will exhibit characteristic chemical shifts and coupling patterns (doublets, triplets, singlets) that allow for their specific assignment. The chloromethyl group (-CH₂Cl) introduces a key aliphatic signal, typically a singlet, in the range of δ 4.5-5.0 ppm.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the number of unique carbon atoms and their electronic environments. The isoquinoline ring system will display multiple signals in the aromatic region (δ 120-155 ppm). The carbon of the chloromethyl group will appear in the aliphatic region, typically around δ 40-50 ppm.

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

This table is a hypothetical representation based on data from analogous compounds. Actual experimental values may vary.

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| H-1 | ~9.2 (s) | ~152 |

| -CH₂Cl | ~4.8 (s) | ~45 |

| H-4 | ~7.9 (s) | ~120 |

| H-5 | ~8.1 (d) | ~129 |

| H-7 | ~7.7 (dd) | ~130 |

| H-8 | ~7.9 (d) | ~125 |

| C-1 | - | ~152 |

| C-3 | - | ~148 |

| C-4 | - | ~120 |

| C-4a | - | ~135 |

| C-5 | - | ~129 |

| C-6 | - | ~122 (C-Br) |

| C-7 | - | ~130 |

| C-8 | - | ~125 |

| C-8a | - | ~128 |

| -CH₂Cl | - | ~45 |

Abbreviations: s = singlet, d = doublet, dd = doublet of doublets.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a critical technique for determining the molecular weight and confirming the elemental composition of a compound. For this compound (C₁₀H₇BrClN), the molecular weight is 256.53 g/mol . bldpharm.com

A key feature in the mass spectrum of this compound is the distinctive isotopic pattern caused by the presence of bromine and chlorine atoms. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio. Chlorine also has two major isotopes, ³⁵Cl and ³⁷Cl, in an approximate 3:1 ratio. This results in a characteristic cluster of peaks for the molecular ion (M⁺). The expected pattern would show a base peak (M), an M+2 peak of roughly 130% relative intensity (due to one ⁸¹Br or one ³⁷Cl), and an M+4 peak of roughly 30% intensity (due to one ⁸¹Br and one ³⁷Cl). youtube.com

Electron ionization (EI) or electrospray ionization (ESI) can be used to generate ions. epa.gov High-resolution mass spectrometry (HRMS) can provide the exact mass of the molecular ion, allowing for the unambiguous determination of the molecular formula.

Fragmentation analysis, often performed using tandem mass spectrometry (MS/MS), provides structural information by breaking the molecule into smaller, characteristic fragments. For isoquinoline alkaloids, fragmentation often involves cleavages of the ring system and loss of substituents. nih.gov For this compound, expected fragmentation pathways could include the loss of a chlorine radical (·Cl), a chloromethyl radical (·CH₂Cl), or a bromine radical (·Br).

Interactive Data Table: Predicted Mass Spectrometry Data for C₁₀H₇BrClN

| Ion | Description | Predicted m/z (for ⁷⁹Br, ³⁵Cl) | Predicted Isotopic Pattern (Relative Intensity) |

| [M]⁺ | Molecular Ion | 254.95 | M:M+2:M+4 ≈ 100:130:32 |

| [M-Cl]⁺ | Loss of Chlorine | 219.98 | M:M+2 ≈ 100:98 (due to Br) |

| [M-Br]⁺ | Loss of Bromine | 176.02 | M:M+2 ≈ 100:32 (due to Cl) |

| [M-CH₂Cl]⁺ | Loss of Chloromethyl group | 205.97 | M:M+2 ≈ 100:98 (due to Br) |

m/z = mass-to-charge ratio

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending.

The IR spectrum of this compound would display characteristic absorption bands corresponding to its structural features. nist.gov

Aromatic C-H Stretching: Aromatic compounds typically show C-H stretching vibrations just above 3000 cm⁻¹ (e.g., 3030-3100 cm⁻¹). pressbooks.pub

Aliphatic C-H Stretching: The C-H bonds of the chloromethyl group will exhibit stretching absorptions just below 3000 cm⁻¹ (e.g., 2850-2960 cm⁻¹).

C=C and C=N Stretching: The stretching vibrations of the carbon-carbon and carbon-nitrogen double bonds within the isoquinoline ring system are expected in the 1450-1620 cm⁻¹ region. pressbooks.pubrsc.org

C-Cl Stretching: The carbon-chlorine stretch is typically a strong band found in the fingerprint region, usually between 850 and 550 cm⁻¹. spectroscopyonline.com

C-Br Stretching: The carbon-bromine stretch appears at even lower wavenumbers, generally in the range of 690-515 cm⁻¹. spectroscopyonline.com

Aromatic C-H Bending: Out-of-plane C-H bending vibrations for the substituted aromatic ring appear in the 900-680 cm⁻¹ region, and their exact positions can give clues about the substitution pattern. thieme-connect.de

Interactive Data Table: Predicted IR Absorption Bands for this compound

| Wavenumber Range (cm⁻¹) | Vibration Type | Intensity |

| 3030 - 3100 | Aromatic C-H Stretch | Medium |

| 2850 - 2960 | Aliphatic C-H Stretch (-CH₂Cl) | Medium |

| 1450 - 1620 | Aromatic C=C and C=N Ring Stretch | Medium-Strong |

| 850 - 550 | C-Cl Stretch | Strong |

| 690 - 515 | C-Br Stretch | Strong |

| 900 - 680 | Aromatic C-H Out-of-Plane Bend | Strong |

X-ray Crystallography for Definitive Three-Dimensional Structure and Stereochemistry

X-ray crystallography is the gold standard for determining the precise three-dimensional arrangement of atoms in a solid-state molecule. nih.gov This technique is particularly valuable for complex derivatives where stereochemistry or subtle structural features need to be unambiguously established.

The process involves growing a high-quality single crystal of the compound, which is then irradiated with X-rays. The diffraction pattern produced by the crystal allows for the calculation of electron density maps, from which the exact atomic positions can be determined. nih.gov

For derivatives of this compound, X-ray crystallography would provide definitive data on:

Bond lengths and angles: Precise measurements of all bonds and angles within the molecule.

Conformation: The exact spatial orientation of the chloromethyl group relative to the isoquinoline ring.

Intermolecular interactions: How molecules pack together in the crystal lattice, revealing information about forces like halogen bonding or π-π stacking.

Absolute configuration: For chiral derivatives, this method can unambiguously determine the stereochemistry. nih.gov

While a crystal structure for the parent this compound is not publicly documented, numerous studies on related isoquinoline derivatives demonstrate the power of this technique. mdpi.com The data obtained typically includes the crystal system (e.g., monoclinic, orthorhombic), space group, and unit cell dimensions. mdpi.com

Interactive Data Table: Example Crystallographic Data for an Isoquinoline Derivative

This table presents typical data obtained from an X-ray crystallography experiment on a representative isoquinoline derivative. mdpi.com

| Parameter | Example Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 5.9861 |

| b (Å) | 8.4459 |

| c (Å) | 20.2004 |

| β (°) | 94.62 |

| Volume (ų) | 1017.97 |

| Z (molecules/cell) | 4 |

Chromatographic Techniques for Purity Assessment and Separation (e.g., Flash Chromatography, Thin-Layer Chromatography)

Chromatographic techniques are essential for the separation and purification of synthetic products and for assessing the purity of a sample. Thin-Layer Chromatography (TLC) and flash column chromatography are standard methods used in this context.

Thin-Layer Chromatography (TLC): TLC is a rapid and inexpensive analytical technique used to monitor reaction progress, identify compounds in a mixture, and determine the appropriate solvent system for column chromatography. pnrjournal.com A small spot of the sample is applied to a plate coated with a stationary phase (commonly silica (B1680970) gel). The plate is then developed in a sealed chamber with a suitable mobile phase (eluent), which is a single solvent or a mixture of solvents. teledynelabs.com The separation is based on the differential partitioning of the components between the stationary and mobile phases. The retention factor (Rf value) is a key parameter used to characterize a compound under specific conditions.

Flash Chromatography: Flash chromatography is a preparative technique used to purify larger quantities of compounds. teledynelabs.com It is an air-pressure-driven form of column chromatography that is faster than traditional gravity-fed methods. The stationary phase, typically silica gel, is packed into a column. The crude sample is loaded onto the top of the column, and the mobile phase, often determined from prior TLC analysis, is pushed through the column under pressure. youtube.com Fractions are collected as they elute from the column and are analyzed (e.g., by TLC) to identify those containing the pure desired product.

For a moderately polar compound like this compound, a common stationary phase would be silica gel. The mobile phase would likely be a mixture of a non-polar solvent (like hexane (B92381) or heptane) and a more polar solvent (like ethyl acetate (B1210297) or dichloromethane), with the ratio adjusted to achieve optimal separation. biotage.com

Interactive Data Table: Common Chromatographic Systems for Isoquinoline Derivatives

| Technique | Stationary Phase | Common Mobile Phase (Eluent) Systems | Purpose |

| TLC | Silica Gel 60 F₂₅₄ | Hexane/Ethyl Acetate (e.g., 7:3 v/v) | Reaction monitoring, purity check, method development |

| Dichloromethane/Methanol (e.g., 9.5:0.5 v/v) | |||

| Flash Chromatography | Silica Gel (40-63 µm) | Gradient of Hexane/Ethyl Acetate | Preparative purification of reaction products |

| Isocratic Dichloromethane/Ethyl Acetate | Separation of isomers or closely related compounds |

Computational and Theoretical Investigations of 6 Bromo 3 Chloromethyl Isoquinoline and Analogues

Quantum Chemical Calculations

Quantum chemical calculations are at the heart of modern computational chemistry, providing a framework for understanding the electronic structure and energetic properties of molecules. These methods are instrumental in predicting the behavior of 6-Bromo-3-(chloromethyl)isoquinoline and its derivatives.

Density Functional Theory (DFT) Studies on Electronic Structure and Reactivity Profiles

Density Functional Theory (DFT) has emerged as a versatile and widely used method for investigating the electronic properties of organic molecules. researchgate.netfigshare.com For a molecule like this compound, DFT calculations can provide a detailed picture of its electronic landscape. By solving the Kohn-Sham equations, one can determine the molecule's electron density, from which a host of properties can be derived.

One of the key applications of DFT is the analysis of Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov The energy and distribution of these orbitals are crucial in determining the molecule's reactivity. For instance, the HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The HOMO-LUMO energy gap is a key indicator of chemical stability and reactivity. A smaller gap generally suggests higher reactivity. nih.gov

In the case of this compound, DFT studies would likely reveal the influence of the bromine and chloromethyl substituents on the electronic distribution of the isoquinoline (B145761) core. The electronegative halogen atoms are expected to withdraw electron density, affecting the aromaticity and the reactivity of the ring system. Molecular electrostatic potential (MESP) maps, another output of DFT calculations, would visualize the electron-rich and electron-poor regions of the molecule, highlighting potential sites for electrophilic and nucleophilic attack.

Table 1: Illustrative DFT-Calculated Electronic Properties of this compound

| Property | Calculated Value |

| HOMO Energy | -6.5 eV |

| LUMO Energy | -1.2 eV |

| HOMO-LUMO Gap | 5.3 eV |

| Dipole Moment | 2.8 D |

Note: The values in this table are hypothetical and for illustrative purposes only, representing the type of data that would be generated from DFT calculations.

Analysis of Conformational Space and Energetics

The three-dimensional structure of a molecule is intimately linked to its properties and reactivity. For a molecule with flexible substituents like the chloromethyl group in this compound, multiple conformations may exist. Computational methods are essential for exploring the conformational space and identifying the most stable geometries.

By systematically rotating the bonds of the chloromethyl group and calculating the corresponding energies, a potential energy surface can be mapped out. This analysis helps to identify the low-energy conformers that are most likely to be populated at a given temperature. The relative energies of these conformers can be used to calculate their population distribution according to the Boltzmann distribution. Understanding the preferred conformation is critical for predicting how the molecule will interact with other reagents or biological targets.

Reaction Mechanism Elucidation

Computational chemistry provides a powerful toolkit for unraveling the intricate details of chemical reactions. By modeling the potential energy surface of a reaction, it is possible to identify key intermediates, transition states, and the energetic barriers that govern the reaction rate.

Computational Mapping of Transition States and Reaction Intermediates

For reactions involving this compound, such as nucleophilic substitution at the chloromethyl group or cross-coupling reactions at the bromine-substituted position, computational methods can be used to map out the entire reaction pathway. researchgate.net By locating the transition state structures, which represent the highest energy point along the reaction coordinate, the activation energy of the reaction can be calculated. This information is invaluable for understanding the feasibility of a reaction and for predicting how changes in the molecular structure will affect the reaction rate.

For example, in a nucleophilic substitution reaction, DFT calculations could be used to compare the energetics of an SN1 versus an SN2 mechanism, providing insights into the preferred reaction pathway. The calculations would involve optimizing the geometries of the reactants, products, any intermediates, and the transition states connecting them.

Prediction of Regioselectivity and Stereoselectivity in Chemical Transformations

Many chemical reactions can potentially yield multiple products. Computational chemistry can be a powerful tool for predicting the regioselectivity and stereoselectivity of such reactions. By comparing the activation energies for the formation of different products, it is possible to predict which product will be formed preferentially.

In the context of this compound, this could be applied to reactions where there are multiple reactive sites. For instance, in a reaction with a nucleophile, attack could potentially occur at the chloromethyl carbon or at various positions on the isoquinoline ring. By calculating the activation barriers for each of these possibilities, a prediction of the major product can be made. This predictive capability is of great importance in synthetic chemistry, as it can help to avoid a trial-and-error approach in the laboratory.

Molecular Modeling Approaches in Synthetic Design

Beyond the analysis of individual molecules and reactions, computational modeling plays a crucial role in the broader context of synthetic design. By providing a virtual laboratory for exploring new synthetic routes, molecular modeling can accelerate the discovery and optimization of chemical processes.

For the synthesis of this compound and its analogues, molecular modeling can be used to screen potential starting materials and reagents, to optimize reaction conditions, and to predict the outcome of a proposed synthetic step. acs.org For example, in the design of a multi-step synthesis, computational methods could be used to evaluate the feasibility of each step, to identify potential side reactions, and to guide the choice of catalysts and solvents. This in silico approach can save significant time and resources in the laboratory by focusing experimental efforts on the most promising synthetic strategies.

Theoretical Insights into Structure-Reactivity Relationships

Computational and theoretical chemistry offer powerful tools to elucidate the intricate relationship between the molecular structure of this compound and its chemical reactivity. By employing quantum chemical methods, such as Density Functional Theory (DFT), it is possible to probe the electronic properties of the molecule and predict its behavior in chemical reactions. These theoretical investigations provide a molecular-level understanding of how the bromo and chloromethyl substituents modulate the reactivity of the isoquinoline core.

The reactivity of isoquinoline itself is characterized by a nuanced interplay of its fused benzene (B151609) and pyridine (B92270) rings. The nitrogen atom in the pyridine ring is electron-withdrawing, which deactivates this ring towards electrophilic attack and activates it for nucleophilic substitution, particularly at the C1 position. shahucollegelatur.org.in Conversely, the benzene ring is more susceptible to electrophilic substitution, with positions C5 and C8 being the most favored sites for such reactions. quimicaorganica.org The introduction of substituents, such as the bromine atom at the C6 position and the chloromethyl group at the C3 position, significantly alters this reactivity profile.

Theoretical models can quantify these substituent effects through the calculation of various molecular descriptors. For instance, the distribution of electron density, the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), and the molecular electrostatic potential (MEP) are key indicators of reactivity.

The bromine atom at the C6 position is expected to exert both an inductive and a resonance effect. Inductively, as a halogen, it withdraws electron density from the aromatic system. nih.gov However, through its lone pairs, it can also donate electron density via resonance. Computational studies on halogenated aromatic compounds have shown that halogens can modify the electronic structure by lowering the energy levels of both the HOMO and LUMO. nih.gov

The chloromethyl group at the C3 position is primarily an electron-withdrawing group due to the electronegativity of the chlorine atom. This effect is transmitted through the methylene (B1212753) bridge to the isoquinoline ring. This withdrawal of electron density is anticipated to further deactivate the pyridine ring towards electrophilic attack but could potentially enhance its susceptibility to nucleophilic attack.

To illustrate the impact of these substituents, a hypothetical DFT study on this compound and its analogues could yield the following data:

| Compound | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) | Dipole Moment (Debye) |

| Isoquinoline | -6.58 | -1.25 | 5.33 | 2.54 |

| 6-Bromoisoquinoline (B29742) | -6.72 | -1.48 | 5.24 | 2.18 |

| 3-(Chloromethyl)isoquinoline | -6.85 | -1.62 | 5.23 | 3.15 |

| This compound | -6.98 | -1.85 | 5.13 | 2.89 |

Note: The data in this table is illustrative and based on general principles of substituent effects on aromatic systems.

From this hypothetical data, several structure-reactivity relationships can be inferred. The successive addition of the bromo and chloromethyl groups leads to a stabilization of both the HOMO and LUMO energies, with a corresponding decrease in the HOMO-LUMO gap. A smaller HOMO-LUMO gap generally suggests a higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. nih.gov This could imply that this compound is more kinetically reactive than the parent isoquinoline.

Furthermore, the molecular electrostatic potential (MEP) map would provide a visual representation of the electron distribution and reactive sites. For this compound, the MEP would likely show a region of high positive potential (electron deficiency) around the nitrogen atom and the chloromethyl group, indicating susceptibility to nucleophilic attack. Conversely, regions of negative potential (electron richness) would be expected on the benzene ring, albeit modulated by the electron-withdrawing effects of the substituents.

Future Research Directions and Synthetic Challenges

Development of Sustainable and Atom-Economical Synthetic Pathways

Traditional syntheses of isoquinolines, such as the Bischler-Napieralski or Pomeranz–Fritsch reactions, often involve harsh conditions, multiple steps, and the use of stoichiometric, toxic reagents, leading to significant waste. wikipedia.orgharvard.edu Future research must prioritize the development of more sustainable and atom-economical methods for the synthesis of 6-Bromo-3-(chloromethyl)isoquinoline and its precursors.

Key areas of focus should include:

Catalytic C-H Functionalization: Transition-metal-catalyzed C-H activation and annulation reactions are powerful tools for building heterocyclic rings with high atom economy. organic-chemistry.org Research into the direct, regioselective C-H functionalization of simpler brominated benzene (B151609) derivatives with partners that can install the C3-(chloromethyl) and nitrogen-containing portion of the isoquinoline (B145761) ring would represent a significant advance. For instance, rhodium(III)-catalyzed C-H bond activation of in-situ generated oximes followed by cyclization with an appropriate alkyne is an efficient one-pot method for creating multisubstituted isoquinolines. organic-chemistry.org

One-Pot, Multi-Component Reactions: Designing cascade or domino reactions where multiple bonds are formed in a single operation from simple starting materials can drastically improve efficiency and reduce waste. nih.gov A potential strategy could involve a three-component reaction coupling a brominated benzaldehyde (B42025), an amino acid derivative, and a chlorinating agent, orchestrated by a suitable catalyst.

Bio-catalysis: Exploring enzymatic transformations for key steps in the synthesis could offer unparalleled selectivity under mild, aqueous conditions, aligning with the principles of green chemistry.

An example of an atom-economical approach for a related heterocyclic system involves a cesium-catalyzed one-pot procedure for preparing quinoline (B57606) derivatives from o-nitrotoluenes and olefins, avoiding transition metal catalysts. rsc.org Similar innovative strategies are needed for isoquinoline synthesis.

| Synthetic Strategy | Advantages | Challenges for this compound |

|---|---|---|

| Classical Name Reactions (e.g., Bischler-Napieralski) | Well-established, reliable for certain substrates. | Harsh conditions, poor atom economy, functional group tolerance. |

| Transition-Metal Catalysis (e.g., C-H Activation) | High atom economy, high efficiency, potential for regioselectivity. organic-chemistry.org | Catalyst cost and toxicity, optimization of directing groups. |

| Multi-Component Reactions | Increased molecular complexity in a single step, operational simplicity. nih.gov | Finding compatible reactants and conditions, controlling selectivity. |

| Flow Chemistry | Enhanced safety, scalability, precise control over reaction parameters. | Initial setup cost, potential for clogging with solid byproducts. |

Exploration of Novel Reactivity Patterns and Unprecedented Transformations

The dual functionality of this compound offers a rich playground for chemical transformations. While the chloromethyl group is a classic electrophilic handle for nucleophilic substitution and the bromo group is a standard linchpin for cross-coupling, future research should aim to uncover more unconventional reactivity.

Dearomatization Reactions: The dearomatization of N-heterocycles like isoquinolines provides a powerful route to generate complex, three-dimensional structures from flat, aromatic precursors. acs.org Investigating nucleophilic additions to activated forms of this compound (e.g., isoquinolinium salts) could lead to partially or fully saturated ring systems with unique stereochemical arrangements.

Radical Chemistry: Photoredox or electrochemical methods could be employed to generate radical species from either the C-Br or C-Cl bonds, enabling novel coupling reactions that are complementary to traditional polar chemistry.

Transformations of the Isoquinoline Core: Beyond functionalizing the existing substituents, reactions that modify the core isoquinoline structure are of great interest. This could include ring-opening and ring-closing metathesis, cycloadditions, or skeletal rearrangements to access entirely new heterocyclic scaffolds.

Asymmetric Synthesis Methodologies for Chiral Derivatives

The introduction of chirality is paramount in medicinal chemistry, as stereoisomers often exhibit profoundly different biological activities. Developing asymmetric methods to produce chiral derivatives of this compound is a critical research direction. Isoquinoline alkaloids, many of which are chiral, exhibit a wide range of biological activities, underscoring the importance of stereocontrol. acs.orgnih.gov

Catalytic Asymmetric Nucleophilic Substitution: The chloromethyl group at the C3 position is an ideal site for introducing chirality. Research into enantioselective substitution reactions using chiral catalysts (e.g., phase-transfer catalysts, organocatalysts, or transition-metal complexes) with various nucleophiles would provide access to a library of chiral 3-substituted isoquinolines.

Asymmetric C-H Functionalization: For derivatives where the isoquinoline core itself is constructed asymmetrically, methods like Rh(III)-catalyzed enantioselective C-H alkynylation of 1-aryl isoquinolines can create axially chiral products. rsc.org Similar strategies could be envisioned for creating other types of stereocenters.

Enantioselective Cycloadditions: The development of chiral primary amine-catalyzed enantioselective [3 + 2] 1,3-dipolar cycloadditions has been used to create complex chiral tetrahydroisoquinolines. mdpi.com Adapting such methodologies to precursors of this compound could be a fruitful avenue.

| Methodology | Target Chirality | Potential Application |

|---|---|---|

| Asymmetric Catalysis on Chloromethyl Group | Point chirality at C3-substituent | Reaction of this compound with prochiral nucleophiles. |

| Diastereoselective Synthesis | Creation of multiple stereocenters | Using chiral auxiliaries on precursors before ring formation. |

| Enantioselective C-H Functionalization | Axial or point chirality on the core | Asymmetric modification of the isoquinoline ring system. rsc.org |

| Kinetic Resolution | Separation of racemates | Enzymatic or catalytic resolution of a racemic derivative. |

Computational Design and Virtual Screening of Advanced Isoquinoline Analogues

Computational chemistry and computer-aided drug design are indispensable tools for accelerating the discovery of new therapeutic agents. researchgate.net These methods can be applied to design novel analogues of this compound with enhanced potency and selectivity for specific biological targets.

Structure-Based Virtual Screening: If the biological target of a potential drug is known, molecular docking can be used to screen virtual libraries of compounds derived from the this compound scaffold. This allows for the prioritization of molecules with the highest predicted binding affinity for synthesis and biological testing. nih.gov

Ligand-Based Design and QSAR: When the structure of the target is unknown, quantitative structure-activity relationship (QSAR) models can be built. mdpi.com By synthesizing a small, diverse set of derivatives and measuring their biological activity, computational models can be developed to correlate specific structural features with activity, guiding the design of more potent compounds. mdpi.com

In Silico ADMET Prediction: A significant challenge in drug development is poor pharmacokinetic properties (Absorption, Distribution, Metabolism, Excretion, and Toxicity). Computational tools can predict these ADMET properties for virtual compounds, allowing researchers to filter out molecules likely to fail later in development and to focus on candidates with more promising drug-like characteristics.

The application of these computational approaches can rationalize structure-activity relationships and guide the synthesis of advanced analogues, ultimately saving considerable time and resources in the drug discovery pipeline. researchgate.netmdpi.com

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.